(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
“(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a white solid compound . It has been used in the synthesis of biologically active triazole and pyrazole compounds .
Synthesis Analysis
The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The process initiates with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which was accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 h .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using different spectral techniques. For instance, its FTIR (KBr) spectrum shows peaks at 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .Chemical Reactions Analysis
This compound has been used in the synthesis of biologically active triazole and pyrazole compounds . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 152–156 °C . Its 1H NMR (400 MHz, DMSO -d6) and 13C NMR (100 MHz, DMSO) spectra provide detailed information about its structure .Future Directions
Properties
IUPAC Name |
3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-3-9-21-15-8-7-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-12(2)10-13/h1,4-8,10-11H,9H2,2H3,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONXZCKDBGYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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